A Technical Guide to 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential
A Technical Guide to 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We delve into its core physicochemical properties, present a detailed and mechanistically justified synthetic protocol, and outline the analytical methods required for its structural validation. Drawing from established literature on structurally analogous compounds, this guide illuminates the promising therapeutic potential of this pyrazole derivative, particularly as a putative inhibitor of key signaling kinases such as p38 MAP kinase. This document is intended to serve as a foundational resource for researchers aiming to explore the synthesis, characterization, and application of this molecule in drug discovery and development programs.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and antiviral properties.[1][2][3] Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib, feature the pyrazole core, underscoring its clinical significance.
The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine combines the privileged pyrazole scaffold with two fluorophenyl substituents, making it a molecule of considerable interest for therapeutic development. This guide aims to consolidate the known information and provide expert-driven insights into the chemistry and potential pharmacology of this specific compound.
Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its development. 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a solid at room temperature, with key identifiers and properties summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁F₂N₃ | |
| Molecular Weight | 271.26 g/mol | |
| Physical Form | Solid | |
| InChI Key | CQZOLLQOSDUENN-UHFFFAOYSA-N | |
| SMILES String | NC1=C(C2=CC=C(F)C=C2)C=NN1C3=CC=C(F)C=C3 | |
| Hazard Classification | Acute Toxicity 4 (Oral) | |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning |
Synthesis and Mechanistic Rationale
The synthesis of substituted 5-aminopyrazoles is well-established in chemical literature. A robust and highly effective method involves the condensation and cyclization of a β-ketonitrile with a substituted hydrazine. This approach provides a direct route to the desired pyrazole core with predictable regiochemistry.
Experimental Protocol: Synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
This protocol describes a plausible and efficient synthesis based on the condensation of 4-fluorophenylhydrazine with 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)acrylonitrile.
Step 1: Reagent Preparation and Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)acrylonitrile (1.0 eq).
-
Add absolute ethanol (approx. 20 mL per gram of acrylonitrile) as the solvent.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add 4-fluorophenylhydrazine hydrochloride (1.1 eq) to the solution.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1 eq), to the mixture.
-
Causality Explanation: The base is crucial for neutralizing the hydrochloride salt of the hydrazine, liberating the free hydrazine needed for the nucleophilic attack. A catalytic amount is sufficient as it is regenerated during the reaction cycle. Ethanol is an excellent solvent choice due to its polarity, which aids in dissolving the starting materials, and its relatively high boiling point, which is suitable for reflux conditions.
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Expertise & Experience: The initial nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile, followed by intramolecular cyclization and dehydration, is significantly accelerated at elevated temperatures. Refluxing ensures a consistent reaction rate to drive the reaction to completion in a reasonable timeframe.
-
Step 3: Product Isolation and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product will often precipitate out of the concentrated solution. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water followed by a small amount of cold ethanol to remove residual impurities.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.
Caption: Hypothesized inhibition of the p38 MAP kinase signaling pathway.
Secondary Potential: FGFR Inhibition
Recent research has also identified 5-amino-1H-pyrazole derivatives as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). [5][6]Aberrant FGFR signaling is a known driver in various cancers. The covalent inhibition mechanism often targets a cysteine residue in the receptor's kinase domain, a strategy that can overcome certain forms of drug resistance. [5][6]This suggests that 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine could also be explored as a potential anti-cancer agent.
Future Directions and Conclusion
1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a compound with a high potential for therapeutic application, grounded in the proven success of its core scaffold. This guide has provided a framework for its synthesis, characterization, and hypothesized biological activity.
Future research should focus on:
-
In Vitro Kinase Assays: Directly testing the compound's inhibitory activity against a panel of kinases, with a primary focus on p38 MAP kinase and FGFRs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenyl rings to optimize potency and selectivity.
-
Cell-Based Assays: Evaluating the compound's ability to suppress cytokine production in immune cells or inhibit proliferation in cancer cell lines with known FGFR aberrations.
-
Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its drug-like potential.
References
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. [Link]
-
Fun, H-K., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]
-
Fadila, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
